molecular formula C8H15NO2 B1628673 4-(Propan-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1049980-59-7

4-(Propan-2-yl)pyrrolidine-3-carboxylic acid

Cat. No. B1628673
CAS RN: 1049980-59-7
M. Wt: 157.21 g/mol
InChI Key: NQULSPPHDFWDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Propan-2-yl)pyrrolidine-3-carboxylic acid” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The structure of “4-(Propan-2-yl)pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

The compound “4-(Propan-2-yl)pyrrolidine-3-carboxylic acid” has a molecular weight of 157.21 . It is a powder at room temperature .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the 4-propan-2-ylpyrrolidine-3-carboxylic acid structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antibacterial Agents

Pyrrolidine-2,3-diones, which can be derived from 4-propan-2-ylpyrrolidine-3-carboxylic acid, have been identified as potential inhibitors of Pseudomonas aeruginosa PBP3 . These compounds show excellent target inhibition and initial antibacterial activities against P. aeruginosa, with no apparent cytotoxicity .

Synthesis of Enantiomerically Enriched Compounds

4-Propan-2-ylpyrrolidine-3-carboxylic acid can be used in the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . This is achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Development of PPARα/γ Functional Activities

SAR studies have revealed that the oxybenzyl pyrrolidine acid series, which includes 4-propan-2-ylpyrrolidine-3-carboxylic acid, offers the best balance of PPARα/γ functional activities . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring is preferred over the trans orientation .

Inhibition of Transpeptidation Activity

Novel PBP inhibitors that inhibit the transpeptidation activity of PBPs and bypass β-lactam resistance have been discovered . These inhibitors, which include boronate acids and DBOs, can be derived from 4-propan-2-ylpyrrolidine-3-carboxylic acid .

Modification of Physicochemical Parameters

The introduction of heteroatomic fragments in molecules, such as 4-propan-2-ylpyrrolidine-3-carboxylic acid, is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The pyrrolidine ring, a key feature of “4-(Propan-2-yl)pyrrolidine-3-carboxylic acid”, is a versatile scaffold for novel biologically active compounds . Future research could explore how modifications to the chiral moiety influence kinase inhibition .

properties

IUPAC Name

4-propan-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-5(2)6-3-9-4-7(6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQULSPPHDFWDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611308
Record name 4-(Propan-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Propan-2-yl)pyrrolidine-3-carboxylic acid

CAS RN

1049980-59-7
Record name 4-(Propan-2-yl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Propan-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
4-(Propan-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
4-(Propan-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
4-(Propan-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(Propan-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
4-(Propan-2-yl)pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.